molecular formula C14H18N2O3 B12891643 N-(2,3-Dihydro-1-benzofuran-3-yl)-2-(morpholin-4-yl)acetamide CAS No. 105801-49-8

N-(2,3-Dihydro-1-benzofuran-3-yl)-2-(morpholin-4-yl)acetamide

Cat. No.: B12891643
CAS No.: 105801-49-8
M. Wt: 262.30 g/mol
InChI Key: KRUURQQIYIKLDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-Dihydrobenzofuran-3-yl)-2-morpholinoacetamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and potential applications in medicinal chemistry. This compound features a benzofuran ring fused with a morpholinoacetamide moiety, making it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dihydrobenzofuran-3-yl)-2-morpholinoacetamide can be achieved through several synthetic routes. One common method involves the Cs2CO3-catalyzed domino annulation of enantiopure chiral salicyl N-phosphonyl imines with bromo malonates . This reaction proceeds under mild conditions and offers high chemical yields and diastereoselectivity. The products can be purified by washing the crude mixtures with hexanes, bypassing traditional separation methods that often result in product loss.

Industrial Production Methods

Industrial production of N-(2,3-Dihydrobenzofuran-3-yl)-2-morpholinoacetamide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dihydrobenzofuran-3-yl)-2-morpholinoacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of N-(2,3-Dihydrobenzofuran-3-yl)-2-morpholinoacetamide, each with unique chemical and biological properties.

Scientific Research Applications

N-(2,3-Dihydrobenzofuran-3-yl)-2-morpholinoacetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-Dihydrobenzofuran-3-yl)-2-morpholinoacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: A simpler structure with similar biological activities.

    2,3-Dihydrobenzofuran: Shares the benzofuran core but lacks the morpholinoacetamide moiety.

    Morpholinoacetamide: Contains the morpholinoacetamide group but lacks the benzofuran ring.

Uniqueness

N-(2,3-Dihydrobenzofuran-3-yl)-2-morpholinoacetamide is unique due to its combined benzofuran and morpholinoacetamide structure, which imparts distinct chemical and biological properties

Properties

CAS No.

105801-49-8

Molecular Formula

C14H18N2O3

Molecular Weight

262.30 g/mol

IUPAC Name

N-(2,3-dihydro-1-benzofuran-3-yl)-2-morpholin-4-ylacetamide

InChI

InChI=1S/C14H18N2O3/c17-14(9-16-5-7-18-8-6-16)15-12-10-19-13-4-2-1-3-11(12)13/h1-4,12H,5-10H2,(H,15,17)

InChI Key

KRUURQQIYIKLDW-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC(=O)NC2COC3=CC=CC=C23

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.